molecular formula C10H11N3O2 B3353125 ethyl 2-amino-1H-benzo[d]imidazole-1-carboxylate CAS No. 52938-06-4

ethyl 2-amino-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B3353125
CAS No.: 52938-06-4
M. Wt: 205.21 g/mol
InChI Key: RZCPYUYZNCGQMW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1H-benzo[d]imidazole-1-carboxylate is a heterocyclic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. The presence of the benzimidazole ring system in this compound imparts significant chemical stability and biological activity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1H-benzo[d]imidazole-1-carboxylate typically involves the cyclization of o-phenylenediamine with ethyl cyanoacetate under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with ethyl cyanoacetate in the presence of a catalyst such as acetic acid or sulfuric acid, followed by heating to promote cyclization and formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Ethyl 2-amino-1H-benzo[d]imidazole-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Ethyl 2-amino-1H-benzo[d]imidazole-1-carboxylate can be compared with other benzimidazole derivatives, such as:

  • Mthis compound
  • Propyl 2-amino-1H-benzo[d]imidazole-1-carboxylate
  • Butyl 2-amino-1H-benzo[d]imidazole-1-carboxylate

These compounds share similar core structures but differ in their alkyl substituents, which can influence their chemical and biological properties. This compound is unique due to its specific ethyl group, which can affect its solubility, reactivity, and biological activity .

Properties

IUPAC Name

ethyl 2-aminobenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)13-8-6-4-3-5-7(8)12-9(13)11/h3-6H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCPYUYZNCGQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967407
Record name Ethyl 2-imino-2,3-dihydro-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52938-06-4
Record name 1H-Benzimidazole-1-carboxylic acid, 2-amino-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052938064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-imino-2,3-dihydro-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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